molecular formula C15H15NO2 B167637 N-(4-Methoxybenzylidene)-4-methoxyaniline CAS No. 1749-08-2

N-(4-Methoxybenzylidene)-4-methoxyaniline

Cat. No.: B167637
CAS No.: 1749-08-2
M. Wt: 241.28 g/mol
InChI Key: ZDOHZYPZEUJYKN-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzylidene)-4-methoxyaniline: is an organic compound that belongs to the class of Schiff bases. It is characterized by the presence of a methoxy group attached to the benzylidene and aniline moieties. This compound is known for its liquid crystalline properties and is widely used in various scientific and industrial applications.

Mechanism of Action

Target of Action

N-(4-Methoxybenzylidene)-4-methoxyaniline, also known as N,1-bis(4-methoxyphenyl)methanimine, is a nematic liquid crystal molecule . Its primary target is the alignment of liquid crystal cells . The compound interacts with the liquid crystal cells and influences their orientation and alignment .

Mode of Action

The compound works by influencing the orientation and alignment of liquid crystal cells . It is prepared by condensing distilled n-butylaniline and methoxybenzaldehyde . The compound can be used as an anisotropic solvent which has an isotropic transition temperature of 315k .

Biochemical Pathways

Its role in the development of liquid crystal cells suggests that it may influence the physical properties of these cells, such as their alignment and orientation .

Pharmacokinetics

Its use as an anisotropic solvent suggests that it may have unique distribution and metabolism characteristics within the liquid crystal cells .

Result of Action

The primary result of the action of this compound is the alignment of liquid crystal cells . This alignment can influence the physical properties of the cells, potentially affecting their optical and electrical properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, temperature can affect the isotropic transition temperature of the compound . Other factors, such as the presence of other solvents or compounds, may also influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Methoxybenzylidene)-4-methoxyaniline can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and 4-methoxyaniline. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, and is carried out under reflux conditions in ethanol. The reaction mixture is heated for several hours until the formation of the Schiff base is complete .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxybenzylidene)-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can regenerate the starting materials .

Scientific Research Applications

N-(4-Methoxybenzylidene)-4-methoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound’s liquid crystalline properties make it useful in the study of biological membranes and other biological systems.

    Medicine: Research has explored its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the development of liquid crystal displays (LCDs) and other optoelectronic devices

Comparison with Similar Compounds

Uniqueness: N-(4-Methoxybenzylidene)-4-methoxyaniline stands out due to its specific combination of methoxy groups and benzylidene-aniline structure, which imparts unique liquid crystalline properties. This makes it particularly valuable in the development of advanced optoelectronic devices and other high-tech applications .

Properties

IUPAC Name

N,1-bis(4-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-17-14-7-3-12(4-8-14)11-16-13-5-9-15(18-2)10-6-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOHZYPZEUJYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294253
Record name N-(4-Methoxybenzylidene)-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1749-08-2
Record name 1749-08-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95585
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methoxybenzylidene)-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Methoxybenzylidene)-4-anisidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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